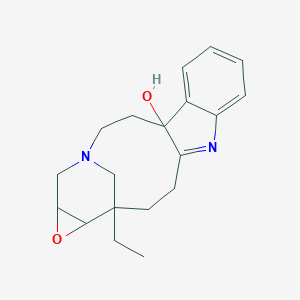

Voaphylline indolenine, hydroxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Voaphylline indolenine, hydroxy- is a natural product found in Tabernaemontana cymosa, Tabernaemontana, and other organisms with data available.

科学的研究の応用

Biomimetic Synthesis

- Unified Biomimetic Assembly: A study by Lachkar et al. (2017) developed a unified oxidative coupling protocol that facilitates the synthesis of complex structures like bipleiophylline, using indole derivatives. This methodology also allows for the preparation of benzofuro[2,3-b]indolenine and isochromano[3,4-b]indolenine scaffolds, which are crucial in natural-product-like structures, including those related to voaphylline indolenine, hydroxy-(Lachkar et al., 2017).

Catalytic Oxidation of Indoles

- Chemoselective and Enantioselective Oxidation: Kolundžić et al. (2011) report a catalytic system for indole oxidation, leading to 3-hydroxy-indolenines, relevant to the chemistry of complex alkaloids like voaphylline indolenine, hydroxy-. These indolenines are important for the synthesis of various alkaloid natural products, providing a biomimetic entry into these classes of compounds (Kolundžić et al., 2011).

Novel Alkaloid Derivatives

- New Cytotoxic Indole Alkaloid: Research by Laura et al. (2019) identified a new indole alkaloid derivative with cytotoxic properties, indicating the potential of voaphylline indolenine derivatives in pharmacological applications (Laura et al., 2019).

Indole Alkaloid Isolation

- Alkaloids from Melodinus yunnanensis: Cai et al. (2012) isolated several monoterpenoid indole alkaloids, including compounds related to voaphylline indolenine, indicating the diversity and potential applications of these alkaloids in various scientific research areas (Cai et al., 2012).

Volatile Metabolites of Pathogens

- Volatile Metabolites and Diagnostic Applications: Bos et al. (2013) investigated volatile organic compounds (VOCs) produced by pathogens, including indole, suggesting the relevance of indolenine derivatives in diagnostic applications (Bos et al., 2013).

Indole Alkaloids in Food Systems

- Milk Volatile Compounds: Coppa et al. (2011) studied the effect of animal feeding on milk VOCs, finding compounds like indole, which is structurally related to voaphylline indolenine, hydroxy-(Coppa et al., 2011).

Synthesis of Complex Alkaloids

- Palladium-Catalyzed Asymmetric Substitution: Mori et al. (2003) developed a method for synthesizing indolenine derivatives, crucial for the total synthesis of complex indole alkaloids, related to voaphylline indolenine, hydroxy-(Mori et al., 2003).

Antibacterial Indole Alkaloids

- Antibacterial Activity: Ding et al. (2018) discovered unique monoterpenoid indole alkaloids with potent antibacterial activity, demonstrating the potential of voaphylline indolenine derivatives in antibacterial applications (Ding et al., 2018).

Fenton-Like Systems for Organic Oxidation

- Hydroxyl Radical Generation: Kwan & Voelker (2003) explored the iron oxide-catalyzed production of hydroxyl radicals for oxidizing organic contaminants, relevant to the study of indolenine derivatives (Kwan & Voelker, 2003).

Enzymatic Alkaloid Biosynthesis

- Plant Glucosidase in Alkaloid Biosynthesis: Warzecha et al. (2000) focused on a specific plant glucosidase involved in indole alkaloid biosynthesis, relevant to voaphylline indolenine, hydroxy- (Warzecha et al., 2000).

特性

CAS番号 |

18269-16-4 |

|---|---|

分子式 |

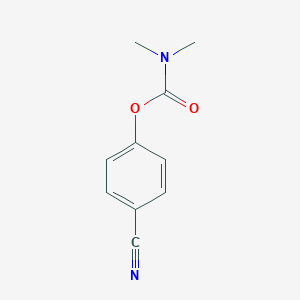

C19H24N2O2 |

分子量 |

312.4 g/mol |

IUPAC名 |

15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-5,7,9,11-tetraen-4-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-18-8-7-16-19(22,13-5-3-4-6-14(13)20-16)9-10-21(12-18)11-15-17(18)23-15/h3-6,15,17,22H,2,7-12H2,1H3 |

InChIキー |

ZTCJOOIYHFZAQO-UHFFFAOYSA-N |

SMILES |

CCC12CCC3=NC4=CC=CC=C4C3(CCN(C1)CC5C2O5)O |

正規SMILES |

CCC12CCC3=NC4=CC=CC=C4C3(CCN(C1)CC5C2O5)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)

![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)

![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)